4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple ring systems. The base structure consists of a tetrahydroisoquinoline nucleus linked through the nitrogen atom at position 2 to the carbon atom at position 4 of a pyrrolidine ring that bears a hydroxyl substituent at position 3. The International Union of Pure and Applied Chemistry name for the free base form is 4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol, which accurately reflects the connectivity between the two heterocyclic systems.
The compound exhibits specific regiochemistry where the tetrahydroisoquinoline moiety maintains its characteristic saturated six-membered ring fused to an aromatic benzene ring. The pyrrolidine component contains a five-membered saturated nitrogen heterocycle with a hydroxyl functional group positioned at the 3-carbon. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the basic nitrogen centers, forming a stable salt form that enhances solubility and crystalline properties.
The Chemical Abstracts Service registry system assigns specific identifiers to distinguish this compound from closely related structural analogs. The systematic naming convention requires careful attention to stereochemical descriptors when applicable, as the presence of chiral centers in both the tetrahydroisoquinoline and pyrrolidine portions can lead to multiple stereoisomeric forms. The nomenclature must also account for the salt formation with hydrochloric acid, which affects both the molecular formula and the physical properties of the crystalline material.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound requires analysis of both the organic base and the associated hydrochloric acid components. The base compound possesses the molecular formula C₁₃H₁₈N₂O, indicating thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. When considering the dihydrochloride salt form, the complete molecular formula becomes C₁₃H₂₀Cl₂N₂O, accounting for the addition of two hydrochloric acid molecules that protonate the basic nitrogen centers.
The stereochemical considerations for this compound are particularly complex due to the presence of multiple potential chiral centers within both ring systems. The tetrahydroisoquinoline portion contains a potential stereogenic center at the carbon adjacent to the aromatic ring, while the pyrrolidine ring with its hydroxyl substituent introduces additional asymmetric carbon atoms. The relative and absolute configurations of these centers significantly influence the biological activity and physical properties of the compound.
The structural representation using Simplified Molecular Input Line Entry System notation is documented as C1CN(CC2=CC=CC=C21)C3CNCC3O for the base form. This notation clearly delineates the connectivity pattern between the tetrahydroisoquinoline and pyrrolidine components. The International Chemical Identifier string provides InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2, which encodes the complete structural information including hydrogen positioning and connectivity.
| Property | Value |
|---|---|
| Molecular Formula (Base) | C₁₃H₁₈N₂O |
| Molecular Formula (Dihydrochloride) | C₁₃H₂₀Cl₂N₂O |
| Molecular Weight (Base) | 218.30 g/mol |
| International Chemical Identifier Key | YOMLWJZQKDDDDV-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CN(CC2=CC=CC=C21)C3CNCC3O |
X-ray Crystallographic Characterization
While specific X-ray crystallographic data for this compound is limited in the available literature, comparative analysis with related tetrahydroisoquinolinium salt structures provides valuable insights into the expected crystallographic properties. The crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate demonstrates the typical packing arrangements and hydrogen bonding patterns observed in tetrahydroisoquinolinium salts.
The crystallographic analysis of related compounds reveals that tetrahydroisoquinolinium cations adopt characteristic conformations with specific torsion angles. For instance, the C4-C3-N2-C1 torsion angle in similar structures typically ranges from -65° to -70°, indicating a left-handed axially chiral conformation. This conformational preference is influenced by the steric interactions between the aromatic ring system and the saturated six-membered ring portion of the tetrahydroisoquinoline moiety.
The hydrogen bonding patterns in tetrahydroisoquinolinium dihydrochloride salts typically involve extensive networks between the protonated nitrogen centers and chloride anions. The crystal packing is further stabilized by van der Waals interactions between the hydrocarbon portions of adjacent molecules, creating distinct hydrophobic and hydrophilic regions within the crystal lattice. The presence of the hydroxyl group on the pyrrolidine ring would be expected to participate in additional hydrogen bonding interactions, potentially creating more complex three-dimensional networks.
Crystal system parameters for related tetrahydroisoquinolinium salts show orthorhombic symmetry with space groups such as P2₁2₁2₁. The unit cell dimensions and molecular packing arrangements are influenced by the specific anion present and the degree of hydration. The thermal motion parameters and displacement ellipsoids provide information about the flexibility of different molecular segments, with the aromatic portions typically showing more restricted motion compared to the saturated ring systems.
Comparative Analysis with Tetrahydroisoquinoline Derivatives
The structural analysis of this compound benefits significantly from comparison with other tetrahydroisoquinoline derivatives documented in the chemical literature. The compound 2-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline represents a closely related structural analog with the molecular formula C₁₃H₁₈N₂ and molecular weight 202.30 g/mol. This analog differs primarily in the positioning of the pyrrolidine substitution and the absence of the hydroxyl functional group, providing insights into structure-activity relationships.
The tetrahydroisoquinoline scaffold appears in numerous biologically active compounds, with variations in substitution patterns leading to diverse pharmacological profiles. Substituted tetrahydroisoquinoline derivatives have been extensively studied for their roles in mediating neuronal activity and plasticity, with specific structural modifications affecting receptor selectivity and binding affinity. The introduction of pyrrolidine substituents at various positions on the tetrahydroisoquinoline core represents a common strategy for modulating biological activity while maintaining the essential pharmacophoric elements.
Comparative molecular modeling studies of tetrahydroisoquinoline derivatives reveal that the preferred conformations are highly dependent on the nature and position of substituents. The compound (3R,5S)-5-[(1R)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl]pyrrolidin-3-ol demonstrates similar structural features but with methyl substitutions on the aromatic ring and different stereochemical configurations. These structural variations provide valuable benchmarks for understanding how substituent effects influence overall molecular geometry and intermolecular interactions.
The synthesis methodologies for tetrahydroisoquinoline derivatives provide additional comparative context for understanding the structural accessibility and chemical reactivity of these compounds. Various synthetic approaches have been developed, including transfer hydrogenation methods that enable the preparation of enantiomerically enriched tetrahydroisoquinolines from their corresponding dihydroisoquinoline precursors. The specific substitution pattern in this compound suggests synthetic routes involving nucleophilic substitution reactions between appropriately functionalized tetrahydroisoquinoline and pyrrolidine derivatives.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15;;/h1-4,12-14,16H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYIORVEVUNHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-11-3 | |
| Record name | 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Bischler–Napieralski Reaction
One established method starts from β-phenylethylamine derivatives, which are acylated and then cyclized using dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). This forms the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroisoquinoline.
- Step 1: Acylation of 2-(3,4-dimethoxyphenyl)ethylamine to form an N-acyl intermediate.
- Step 2: Cyclization with POCl3 or similar agents to form dihydroisoquinoline.
- Step 3: Reduction (e.g., catalytic hydrogenation) to yield the tetrahydroisoquinoline core.
This approach is versatile and has been utilized in the synthesis of various THIQ derivatives.
Pictet–Spengler Condensation
An alternative widely used method involves the Pictet–Spengler reaction, which condenses 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2). This method enables the formation of the tetrahydroisoquinoline ring system with diverse substituents and stereochemistry control.
- Reaction of 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes.
- Cyclization mediated by BF3·OEt2.
- Removal of chiral auxiliaries under acidic conditions (e.g., HCl in ethanol).
This method has been applied to synthesize natural THIQs like (+)-salsolidine, demonstrating its synthetic utility.
Construction of the Pyrrolidin-3-ol Moiety
The pyrrolidin-3-ol ring is typically introduced through:
- Cyclization of appropriate amino alcohol precursors.
- Functionalization of pyrrolidine derivatives via hydroxylation at the 3-position.
For example, optically pure (S)-3-hydroxypyrrolidine can be prepared industrially through reduction and cyclization steps involving hydroxybutyric acid derivatives, followed by purification via crystallization and distillation under reduced pressure. This chiral pyrrolidine intermediate can then be coupled to the THIQ core.
Coupling and Final Assembly
The final compound is assembled by coupling the tetrahydroisoquinoline intermediate with the pyrrolidin-3-ol moiety, often via nucleophilic substitution or reductive amination. The product is then converted into its dihydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability for research or pharmaceutical applications.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|---|
| 1 | Acylation | 2-(3,4-dimethoxyphenyl)ethylamine | Acyl chloride or anhydride | N-acylated β-phenylethylamine |
| 2 | Cyclization (Bischler–Napieralski) | N-acylated intermediate | POCl3, P2O5, or ZnCl2 | Dihydroisoquinoline intermediate |
| 3 | Reduction | Dihydroisoquinoline intermediate | Catalytic hydrogenation (Pd/C, H2) | Tetrahydroisoquinoline core |
| 4 | Pyrrolidine ring formation | Appropriate amino alcohol or pyrrolidine precursor | Cyclization, hydroxylation | Pyrrolidin-3-ol intermediate |
| 5 | Coupling | THIQ core + pyrrolidin-3-ol intermediate | Nucleophilic substitution or reductive amination | 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol |
| 6 | Salt formation | Free base compound | Treatment with HCl | Dihydrochloride salt form |
Research Findings and Optimization
Catalytic Hydrogenation: Use of palladium on carbon (Pd/C) under hydrogen atmosphere is effective for reducing dihydroisoquinoline intermediates to tetrahydroisoquinolines with high yield and stereoselectivity.
Chiral Control: Asymmetric transfer hydrogenation (ATH) using chiral catalysts such as (R,R)-RuTsDPEN has been employed to obtain optically pure THIQ derivatives, which is critical for biological activity.
Pictet–Spengler Reaction Conditions: Lewis acid catalysis (BF3·OEt2) at low temperatures (0 °C) allows for controlled cyclization and chiral auxiliary removal, improving enantiomeric purity.
Purification: Crystallization and chromatography are standard for isolating intermediates and final products. The dihydrochloride salt form improves compound handling and stability.
Summary Table of Key Preparation Methods
| Method | Key Reagents / Catalysts | Advantages | Limitations |
|---|---|---|---|
| Bischler–Napieralski cyclization | POCl3, P2O5, ZnCl2 | Robust, scalable, well-established | Requires strong dehydrating agents |
| Pictet–Spengler condensation | BF3·OEt2, aldehydes | Stereoselective, mild conditions | Sensitive to reaction conditions |
| Catalytic hydrogenation | Pd/C, H2; ATH with chiral Ru catalyst | High stereoselectivity, mild | Catalyst cost, requires optimization |
| Pyrrolidin-3-ol synthesis | Reduction, cyclization, purification | Industrially scalable, optically pure | Multi-step, requires chiral control |
| Salt formation | HCl | Enhances solubility and stability | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Scientific Research Applications of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride
This compound, a derivative of tetrahydroisoquinoline, is a chemical compound with the molecular formula C13H18N2O2ClH. This compound is valuable in scientific research because of its diverse biological activities and unique chemical properties.
Applications
This compound is used in various scientific fields:
- Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
- Biology Its biological activity makes it a valuable tool for studying biochemical pathways and interactions.
- Medicine It has potential therapeutic applications, particularly in developing drugs targeting neurodegenerative disorders and infectious diseases.
- Industry Its unique chemical properties may be exploited to develop new materials or chemical processes.
The synonyms of this compound include :
- This compound
- 1803584-11-3
- 4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol; dihydrochloride
- rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride
- trans
- EN300-215457
- Z2238129738
- 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-oldihydrochloride
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in neurodegenerative diseases or infectious pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The compound is compared to three analogs with shared motifs: tetrahydroisoquinoline, piperidine/pyrrolidine rings, and hydrochloride salts. Key distinctions are summarized below:
Key Observations:
- Salt Form : The target compound’s dihydrochloride salt improves solubility compared to Hydrastinine’s single hydrochloride .
- Ring Systems : Pyrrolidine (5-membered) in the target compound introduces conformational strain vs. piperidine (6-membered) in analogs, affecting binding pocket compatibility .
- Functional Groups: The hydroxyl group in the target compound enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 6-(Piperidin-4-yl)-tetrahydroisoquinoline dihydrochloride .
Pharmacological and Industrial Relevance
- Hydrastinine Hydrochloride : Once used for vasoconstriction, its fused dioxolo ring increases metabolic stability but reduces solubility, limiting therapeutic utility today .
- Piperidine-Based Analogs: Piperidine-containing compounds (e.g., 6-(Piperidin-4-yl)-tetrahydroisoquinoline dihydrochloride) are explored for kinase inhibition but have fewer suppliers, suggesting niche research applications .
- Target Compound : Its hydroxylated pyrrolidine and dihydrochloride salt balance solubility and bioavailability, making it a candidate for neurological or cardiovascular drug development. Broad supplier availability (13+ companies) underscores its versatility .
Biological Activity
4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound with the molecular formula C13H18N2O2ClH. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. Its structural features suggest potential applications in medicinal chemistry, particularly concerning neurodegenerative diseases and other therapeutic areas.
The compound has the following key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2ClH |
| Molecular Weight | 291.21 g/mol |
| CAS Number | 1909318-64-4 |
| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol; dihydrochloride |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:
- Enzyme Inhibition : It potentially inhibits enzymes involved in neurotransmitter metabolism, which could be beneficial in treating conditions like depression or neurodegenerative disorders.
- Receptor Modulation : The compound may modulate receptors associated with neuroprotection and synaptic plasticity, contributing to its therapeutic potential.
Case Studies
Several case studies highlight the biological significance of similar compounds:
- Study on Neuroprotection : A study published in Neuropharmacology demonstrated that tetrahydroisoquinoline derivatives could protect against glutamate-induced toxicity in neuronal cell lines, suggesting a mechanism that may involve modulation of glutamate receptors.
- Antimicrobial Research : Research published in Journal of Medicinal Chemistry found that certain tetrahydroisoquinoline compounds exhibited significant antibacterial activity against Staphylococcus aureus, indicating a potential therapeutic avenue for antibiotic resistance.
Comparative Analysis
To contextualize the activity of this compound within its class, a comparison with similar compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | Neuroprotective and anti-inflammatory |
| 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | Antimicrobial and anticancer |
| 2-[2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | Neuroprotective and analgesic |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol dihydrochloride?
Answer:
Synthesis should employ Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce trial-and-error approaches . Post-synthesis, characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and proton environments.
- LC-MS for purity assessment and molecular weight verification.
- X-ray crystallography (if crystalline) to resolve structural ambiguities.
Note: Limited direct data exists for this compound; cross-reference analogs like tetrahydroisoquinoline derivatives for procedural guidance .
Basic: How should researchers approach analytical method validation for this compound?
Answer:
Adopt ICH Q2(R1) guidelines for validation, focusing on:
- HPLC method development with C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) to resolve polar functional groups.
- Forced degradation studies (acid/base/oxidative stress) to identify degradation products.
- Reference standards (if unavailable, synthesize in-house and validate via comparative spectral libraries) .
Basic: What safety protocols are critical when handling this compound?
Answer:
While GHS classification is unspecified, assume acute toxicity (oral/inhalation) and irritancy based on structural analogs (e.g., tetrahydroisoquinoline hydrochlorides):
- Use fume hoods , nitrile gloves, and lab coats.
- Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid: Immediate eye/skin irrigation with water for 15+ minutes; seek medical evaluation for ingestion .
Advanced: How can computational modeling accelerate reaction mechanism studies for this compound?
Answer:
Leverage quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms (e.g., GRRM) to map potential pathways. ICReDD’s integrated computational-experimental framework can predict regioselectivity in pyrrolidine functionalization . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling.
Advanced: What strategies optimize reaction yield in multi-step syntheses involving this compound?
Answer:
- DOE-guided optimization : Use response surface methodology (RSM) to balance competing factors (e.g., pH vs. temperature in cyclization steps) .
- In-situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation.
- Membrane separation : Isolate polar intermediates via nanofiltration to reduce side reactions .
Advanced: How can researchers address contradictory pharmacological data for this compound?
Answer:
- Multi-assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability).
- Structural analogs : Cross-reference activity of related compounds (e.g., Forodesine Hydrochloride’s T-cell malignancy studies) to identify scaffold-specific trends .
- Computational docking : Verify target binding modes using molecular dynamics simulations to resolve false-positive/negative discrepancies .
Advanced: What methodologies resolve impurities in dihydrochloride salt formulations?
Answer:
- HPLC-UV/ELSD : Detect counterion variability (e.g., free base vs. mono/dihydrochloride forms).
- Ion chromatography : Quantify chloride content to confirm stoichiometry.
- Reference standards : Synthesize and characterize known impurities (e.g., des-chloro byproducts) for spiking studies .
Advanced: How to design stability studies for aqueous solutions of this compound?
Answer:
- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months (ICH Q1A).
- pH-rate profiling : Identify degradation hotspots (e.g., hydrolysis at pH < 3).
- Lyophilization : Assess solid-state stability by comparing amorphous vs. crystalline forms via DSC .
Advanced: What experimental designs mitigate low solubility in biological assays?
Answer:
- Co-solvent screening : Use DOE to evaluate DMSO/PEG combinations without disrupting assay integrity.
- Nanoformulation : Develop liposomal or cyclodextrin complexes; characterize via dynamic light scattering (DLS).
- Surfactant titration : Determine critical micelle concentration (CMC) to stabilize colloidal dispersions .
Advanced: How to validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Confirm compound-target binding by monitoring protein thermal stability shifts.
- SAR by NMR : Fragment-based screening to map binding pockets.
- CRISPR knockdown : Correlate target gene expression with phenotypic response to rule off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
